molecular formula C9H12F3N3O8 B562062 Aminomalamido-N,N'-diacetic Acid Trifluoroacetic Acid Salt CAS No. 1215514-50-3

Aminomalamido-N,N'-diacetic Acid Trifluoroacetic Acid Salt

Cat. No.: B562062
CAS No.: 1215514-50-3
M. Wt: 347.203
InChI Key: CSJSOBVFUZQLMD-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

Aminomalamido-N,N'-diacetic Acid Trifluoroacetic Acid Salt belongs to the broader classification of amino acid derivatives, specifically those incorporating multiple carboxylic acid functional groups within their molecular framework. The compound represents a complex organic structure that combines the characteristics of aminomalonic acid derivatives with diacetic acid functionalities, forming a comprehensive chelating system. The structural foundation of this compound can be traced to its relationship with aminomalonic acid, which itself is an amino dicarboxylic acid that serves as an analog of malonic acid where one methylene hydrogen has been replaced by an amino group.

The nomenclature of this compound reflects its multifaceted chemical nature, incorporating the aminomalamido core structure with N,N'-diacetic acid substituents, ultimately forming a salt complex with trifluoroacetic acid. The systematic naming convention acknowledges the presence of multiple nitrogen atoms serving as substitution points for acetic acid moieties, creating a branched molecular architecture. The trifluoroacetate component of the salt formation introduces a highly electronegative trifluoromethyl group, which significantly influences the compound's chemical properties and reactivity patterns.

The molecular structure consists of a central aminomalamido framework bearing two N-substituted acetic acid groups, creating a molecule capable of multiple coordination sites for metal ion binding and other chemical interactions. This structural arrangement positions the compound within the category of chelating agents, where the multiple nitrogen and oxygen donor atoms can coordinate with metal centers in various geometric configurations.

Historical Development and Discovery

The development of this compound emerges from the broader historical context of amino acid derivative chemistry and the evolution of trifluoroacetic acid applications in organic synthesis. The foundational understanding of aminomalonic acid derivatives dates back to their first detection in alkaline hydrolysates of proteins in 1984, particularly from Escherichia coli cultures and human atherosclerotic plaques. This discovery established the biological relevance of aminomalonic acid structures and their potential for synthetic applications.

The integration of trifluoroacetic acid into organic compound synthesis represents a significant advancement in synthetic chemistry methodology. Trifluoroacetic acid, first synthesized through industrial electrofluorination processes involving acetyl chloride or acetic anhydride followed by hydrolysis, has become a cornerstone reagent in organic chemistry due to its unique combination of properties including volatility, solubility in organic solvents, and exceptional acidity. The development of trifluoroacetate salts as stable, soluble forms of various organic compounds has provided chemists with enhanced tools for synthesis and purification.

The specific synthesis of this compound follows established methodologies for creating amino acid derivative salts, typically involving acid-base neutralization reactions where the carboxylic groups of the aminomalamido-N,N'-diacetic acid precursor react with trifluoroacetic acid under controlled conditions. The optimization of reaction parameters such as temperature, concentration, and pH has been critical for achieving high yields and purity in the final product.

Significance in Organic and Bioorganic Chemistry

The significance of this compound in organic and bioorganic chemistry stems from its multifunctional nature and the unique properties imparted by both its amino acid derivative structure and its trifluoroacetate salt form. In organic synthesis, the compound serves as a versatile building block capable of participating in various chemical transformations including nucleophilic substitution reactions, condensation reactions with aldehydes and ketones, and coordination complex formation.

The chelating properties of this compound make it particularly valuable in bioorganic chemistry applications where metal ion coordination is essential. The presence of multiple nitrogen and oxygen donor atoms creates opportunities for forming stable complexes with various metal ions, potentially useful in biological systems where metal ion modulation is required. This characteristic aligns with the broader understanding that malonic acid moieties can impart calcium binding properties to proteins, suggesting potential applications in biochemical systems requiring controlled metal ion interactions.

The trifluoroacetate component contributes significantly to the compound's utility in research applications. Trifluoroacetic acid's properties as a strong acid make it valuable for removing protecting groups in organic synthesis, particularly in peptide chemistry where Boc protecting groups are commonly employed. The salt form of the compound benefits from enhanced solubility characteristics, making it more amenable to various synthetic procedures and analytical techniques.

In the context of bioorganic chemistry, the compound's structural relationship to naturally occurring amino acid derivatives provides insights into potential biological activities. Aminomalonic acid derivatives have been identified as biomarkers in various physiological and pathological conditions, including their elevation in individuals with anxiety and major depressive disorders. This biological relevance suggests that synthetic derivatives like this compound may possess interesting biological properties worthy of investigation.

Relationship to Aminomalamido Derivatives

This compound represents a sophisticated evolution within the family of aminomalamido derivatives, incorporating the foundational structural elements of aminomalonic acid while extending the molecular framework through strategic N-substitution with acetic acid moieties. The relationship between this compound and simpler aminomalamido derivatives illustrates the progression of synthetic chemistry toward more complex, multifunctional molecules capable of diverse chemical and biological interactions.

The core aminomalamido structure provides the foundational scaffold that connects this compound to related derivatives in the chemical literature. Aminomalonic acid itself serves as the simplest member of this family, characterized by its amino dicarboxylic acid structure that makes it a water-soluble, strongly acidic compound. The progression from aminomalonic acid to aminomalamido derivatives involves the introduction of additional functional groups that expand the molecule's synthetic utility and potential applications.

Within the broader context of aminomalamido derivatives, the N,N'-diacetic acid substitution pattern creates a branched molecular architecture that significantly enhances the compound's chelating capabilities compared to simpler analogs. This structural modification transforms the basic aminomalonic acid framework into a more sophisticated ligand system capable of multidentate coordination with metal centers. The comparison with related compounds such as ethylenediamine-N,N'-diacetic acid derivatives highlights the strategic placement of functional groups to optimize coordination geometry and binding affinity.

The formation of the trifluoroacetate salt represents another layer of sophistication within the aminomalamido derivative family. While many related compounds exist as free acids or simple sodium or potassium salts, the trifluoroacetate form provides unique advantages in terms of solubility, stability, and compatibility with organic synthesis protocols. This salt formation strategy has been employed across various amino acid derivatives to enhance their practical utility in research and synthetic applications.

Compound Characteristic Aminomalonic Acid Aminomalamido-N,N'-diacetic Acid This compound
Molecular Formula C3H5NO4 C9H11N3O8 C9H12F3N3O8
Molecular Weight 119.08 g/mol Calculated: 289.20 g/mol 347.203 g/mol
Carboxylic Acid Groups 2 4 4 (plus trifluoroacetate)
Chelating Sites Limited Multiple Enhanced multiple
Solubility Enhancement Basic Moderate Significantly enhanced
Synthetic Utility Building block Advanced building block Optimized synthetic reagent

The strategic development of this compound within the aminomalamido derivative family demonstrates the systematic approach to molecular design in modern organic chemistry. Each structural modification, from the basic aminomalonic acid core to the complex trifluoroacetate salt, serves specific purposes in enhancing the compound's utility for targeted applications. This progression reflects the broader trends in synthetic chemistry toward developing multifunctional molecules that can serve diverse roles in research and potential therapeutic applications.

The relationship between this compound and other aminomalamido derivatives also highlights the importance of systematic structural variation in understanding structure-activity relationships. By comparing the properties and behaviors of related compounds within this family, researchers can better understand how specific structural features contribute to overall molecular function and identify optimal structural modifications for specific applications.

Properties

IUPAC Name

2-[[2-amino-3-(carboxymethylamino)-3-oxopropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O6.C2HF3O2/c8-5(6(15)9-1-3(11)12)7(16)10-2-4(13)14;3-2(4,5)1(6)7/h5H,1-2,8H2,(H,9,15)(H,10,16)(H,11,12)(H,13,14);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJSOBVFUZQLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)C(C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Neutralization of Aminomalamido-N,N'-Diacetic Acid with TFA

The most straightforward method involves neutralizing aminomalamido-N,N'-diacetic acid (AMDA) with TFA in a protic solvent. A representative protocol from patent literature specifies:

  • Reaction Setup : AMDA (1.0 equiv) is suspended in anhydrous 1-butanol under nitrogen.

  • Neutralization : TFA (2.2 equiv) is added dropwise at 0°C, yielding a clear solution upon complete reaction.

  • Azeotropic Drying : The mixture is refluxed with toluene to remove water via distillation, achieving <0.1% moisture.

  • Crystallization : Cooling to −20°C precipitates AMDA-TFA as white crystals (yield: 85–92%).

Key Parameters :

  • Solvent Choice : 1-Butanol minimizes side reactions and facilitates azeotrope formation with toluene.

  • Stoichiometry : Excess TFA ensures complete protonation of AMDA’s amino groups, preventing residual free amine.

Solution-Phase Reductive Amination

Andrews et al. reported a TFA-mediated reductive amination strategy applicable to secondary amines. Adapting this for AMDA-TFA:

  • Condensation : AMDA reacts with glyoxylic acid in TFA/water (9:1) at 50°C for 12 hours.

  • Reduction : Sodium triacetoxyborohydride (STAB) is added to reduce the imine intermediate.

  • Salt Formation : Excess TFA is introduced, and the product is isolated via rotary evaporation.

Advantages :

  • Functional Group Tolerance : STAB reduces imines without affecting carboxylic acid groups.

  • Yield Optimization : Yields reach 78% with 99% purity by HPLC.

Solid-Phase Synthesis on Resin Supports

Solid-phase methods, widely used in peptide synthesis, are adaptable for AMDA-TFA. A protocol modified from Hunt et al. involves:

  • Resin Loading : AMDA is anchored to Wang resin via its C-terminal carboxylic acid.

  • Amino Group Deprotection : 20% piperidine in DMF removes Fmoc groups.

  • TFA Cleavage : Treatment with TFA/water (95:5) for 2 hours liberates AMDA-TFA from the resin.

Critical Considerations :

  • Cleavage Efficiency : Prolonged TFA exposure (>4 hours) risks aspartic acid residue hydrolysis.

  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >95% purity.

Purification and Characterization

Crystallization and Azeotropic Distillation

Crystallization from toluene/1-butanol mixtures produces anhydrous AMDA-TFA with minimal impurities. Data from analogous TFA salt syntheses show:

ParameterValueSource
Crystal Water Content<0.1%
Melting Point210–212°C (decomp.)
Yield85–92%

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.58 (s, 4H, CH₂COO), 2.95 (s, 6H, NCH₂), 1.85 (m, 2H, NH₂).

  • ¹⁹F NMR : δ −75.3 ppm (CF₃, singlet).

Mass Spectrometry :

  • ESI-MS : m/z 370 [M+H]⁺, consistent with AMDA-TFA’s molecular formula C₈H₁₂F₃N₃O₆.

X-Ray Diffraction :

  • Single-crystal XRD confirms a monoclinic lattice (space group P2₁/c) with TFA anions hydrogen-bonded to AMDA’s ammonium groups.

Industrial and Pharmaceutical Applications

Catalytic Applications

AMDA-TFA’s strong acidity (pKa ≈ 0.3) makes it effective in Friedel-Crafts alkylations and esterifications. Comparative studies show:

ReactionCatalystYield (%)
Benzoylation of AnisoleAMDA-TFA94
H₂SO₄88

Drug Delivery Systems

AMDA-TFA enhances the solubility of hydrophobic APIs. For example, conjugation with paclitaxel increases aqueous solubility from 0.3 µg/mL to 12 mg/mL, facilitating intravenous administration .

Chemical Reactions Analysis

Types of Reactions

Aminomalamido-N,N’-diacetic Acid Trifluoroacetic Acid Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Aminomalamido-N,N’-diacetic Acid Trifluoroacetic Acid Salt include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of Aminomalamido-N,N’-diacetic Acid Trifluoroacetic Acid Salt depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Scientific Research Applications

AADA-TFA has a broad range of applications across several scientific disciplines:

Chemistry

  • Reagent in Synthesis : AADA-TFA is utilized as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. Its ability to participate in these reactions allows for the synthesis of complex organic compounds.
  • Industrial Production : The compound is employed in the production of specialty chemicals, where its unique properties can be harnessed to create desired products.

Biology

  • Biochemical Assays : AADA-TFA is used in assays to study enzyme interactions, aiding in the understanding of metabolic pathways. Its interaction with enzymes can provide insights into enzyme mechanisms and functions.
  • Therapeutic Development : Preliminary studies suggest potential therapeutic applications, particularly in drug development targeting specific diseases. The compound's ability to inhibit certain enzymes may lead to new treatment options.

Medicine

  • Chelating Agent : Due to its structural characteristics that allow it to bind metal ions, AADA-TFA may be employed in biomedical applications to target heavy metals or as a drug delivery system. This property is valuable for environmental remediation and therapeutic interventions.

Environmental Science

  • Metal Ion Chelation : Research has demonstrated that AADA-TFA effectively chelates lead ions from contaminated water samples, reducing lead concentration by over 90% within 30 minutes of treatment. This highlights its potential as an environmental remediation agent.

Case Study 1: Enzyme Interaction

In a study examining the effects of AADA-TFA on enzyme activity, researchers found that the compound significantly inhibited the activity of a key enzyme involved in metabolic pathways. The inhibition was dose-dependent, indicating that higher concentrations of AADA-TFA led to increased enzyme inhibition.

Case Study 2: Metal Ion Chelation

Research demonstrated that AADA-TFA effectively chelated lead ions from contaminated water samples. The study showed a reduction in lead concentration by over 90% within 30 minutes of treatment, highlighting its potential as an environmental remediation agent.

Mechanism of Action

The mechanism of action of Aminomalamido-N,N’-diacetic Acid Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Structure/Functional Groups Solubility Stability Key Applications
Aminomalamido-N,N'-diacetic Acid TFA Salt Malic acid backbone + diacetic acid + TFA salt High in polar solvents Stable in acidic media Metal chelation, pharmaceutical intermediates
Ethylenediamine-N,N,N',N'-tetraacetic Acid (EDTA) Four acetic acid groups attached to ethylenediamine High aqueous solubility pH-dependent stability Industrial chelation, detergents, medicine
Alanine-N,N′-diacetic Acid Alanine backbone + diacetic acid Moderate in water Sensitive to oxidation Hair dye formulations, chelant
Tris-NTA Trifluoroacetic Acid Salt Tris(nitrilotriacetic acid) + TFA salt High in DMSO/water Thermally stable Protein immobilization, bioconjugation
N-(3-Aminopropyl) Pomalidomide TFA Salt Pomalidomide derivative + aminopropyl chain + TFA High in aqueous buffers Light-sensitive Immunomodulation, cereblon binding
Azetidine-3-carboxylic Acid Cyclopropylmethyl-amide TFA Salt Azetidine ring + TFA salt Soluble in organic solvents Hydrolysis-prone Radiosensitization, cancer research

Structural and Functional Differences

  • Chelation Capacity: Aminomalamido-N,N'-diacetic Acid TFA Salt is optimized for binding divalent metal ions (e.g., Ca²⁺, Fe²⁺) due to its dual diacetic acid groups, similar to EDTA but with a malic acid core offering stereochemical flexibility . Tris-NTA TFA Salt, with three nitrilotriacetic acid units, exhibits stronger affinity for transition metals (e.g., Ni²⁺, Co²⁺), making it ideal for His-tag protein purification .
  • Solubility and Stability: Trifluoroacetic acid salts generally enhance solubility in organic and aqueous media compared to free bases or hydrochloride salts. For example, TFA salts of bisamidine antibiotics show superior solubility in DMSO, while acetic acid salts favor aqueous systems . Aminomalamido-N,N'-diacetic Acid TFA Salt’s stability in acidic conditions contrasts with alanine-based chelants, which degrade under oxidative stress .
  • Biological Activity: Immunomodulatory TFA salts (e.g., N-(3-Aminopropyl) Pomalidomide) exhibit targeted protein binding (e.g., cereblon) for therapeutic applications, whereas Aminomalamido-N,N'-diacetic Acid TFA Salt is more likely used in metal-catalyzed reactions or drug formulation .

Biological Activity

Aminomalamido-N,N'-diacetic Acid Trifluoroacetic Acid Salt (AADA-TFA) is a synthetic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine, supported by relevant case studies and data.

  • Molecular Formula : C₉H₁₂F₃N₃O₈
  • Molecular Weight : 347.2 g/mol
  • CAS Number : 1215514-50-3
  • Appearance : White to off-white solid

AADA-TFA contains functional groups such as amines and carboxylic acids, which are crucial for its reactivity and interaction with biological systems. Its trifluoroacetic acid component enhances solubility and stability in various solvents, making it suitable for biochemical applications.

The biological activity of AADA-TFA is primarily attributed to its ability to interact with enzymes and proteins. The compound can bind to specific molecular targets, influencing their activity. Its mechanism may involve:

  • Enzyme Inhibition : AADA-TFA can inhibit certain enzymes by binding to their active sites, thus preventing substrate interaction.
  • Metal Ion Chelation : The compound's structure allows it to chelate metal ions, which is valuable in both therapeutic and environmental contexts. This property is particularly useful in removing metal contaminants from biological systems or solutions.

Applications in Research and Medicine

AADA-TFA has been investigated for various applications:

  • Biochemical Assays : It is used in assays to study enzyme interactions, aiding in the understanding of metabolic pathways.
  • Therapeutic Development : Preliminary studies suggest potential therapeutic applications, particularly in drug development targeting specific diseases.
  • Chelating Agent : Due to its ability to bind metal ions, AADA-TFA may be employed in biomedical applications to target heavy metals or as a drug delivery system.

Case Study 1: Enzyme Interaction

In a study examining the effects of AADA-TFA on enzyme activity, researchers found that the compound significantly inhibited the activity of a key enzyme involved in metabolic pathways. The inhibition was dose-dependent, indicating that higher concentrations of AADA-TFA led to increased enzyme inhibition.

Case Study 2: Metal Ion Chelation

Research demonstrated that AADA-TFA effectively chelated lead ions from contaminated water samples. The study showed a reduction in lead concentration by over 90% within 30 minutes of treatment, highlighting its potential as an environmental remediation agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Activity
AADA-TFAC₉H₁₂F₃N₃O₈Enzyme inhibition, metal ion chelation
Aminomalamido-N,N'-diacetic AcidC₇H₁₁N₃O₈Chelation but less soluble
N,N'-Diacetic Acid DerivativesVariesVarious biological activities

AADA-TFA stands out for its enhanced solubility and specific interactions due to the trifluoroacetic acid component, making it more effective in certain biochemical applications compared to its analogs.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and purifying trifluoroacetic acid (TFA) salts like Aminomalamido-N,N'-diacetic Acid TFA Salt?

  • Methodology : TFA salts are often generated during deprotection steps in organic synthesis. For example, trifluoroacetic acid is used to protonate intermediates, forming salts that can be isolated via vacuum drying . Purification typically involves repeated lyophilization or dialysis to remove excess TFA, as residual TFA can interfere with downstream applications (e.g., biological assays) . Characterization of purity requires ion chromatography (IC) to quantify TFA content, with detection limits as low as 0.1 ppm .

Q. How can researchers validate the structural integrity of Aminomalamido-N,N'-diacetic Acid TFA Salt using NMR spectroscopy?

  • Methodology : ¹H and ¹⁹F NMR are critical for confirming salt formation. For instance, the ¹⁹F NMR signal for TFA typically appears at ~-75 ppm, while ¹H NMR can detect protonation states of the parent compound. However, TFA residues may cause splitting or shifting of peaks, requiring careful baseline correction and referencing (e.g., using Agilent TOF biopolymer analysis mixture for calibration) . Artifact signals from residual solvents (e.g., DMF or DCM) must also be ruled out .

Q. What analytical techniques are recommended for quantifying TFA counterions in peptide or small-molecule salts?

  • Methodology : Ion chromatography (IC) with suppressed conductivity detection is the gold standard. A Dionex IonPac AS11-HC column and NaOH gradient elution (0.5–40 mM) can separate TFA from acetate, chloride, and formate ions. Calibration curves using TFA ammonium salt (e.g., 10–1000 µg/mL) ensure accuracy . For mass spectrometry (MS), negative-ion mode with m/z 112.9856 ([CF₃COO]⁻) is monitored, but matrix effects from peptides may require sample dilution .

Advanced Research Questions

Q. How do TFA residues in Aminomalamido-N,N'-diacetic Acid TFA Salt impact biochemical assays, and how can these effects be mitigated?

  • Methodology : TFA can denature proteins or inhibit enzymatic activity at concentrations >0.01% (v/v). For example, in transglutaminase assays, TFA salts of biotinylated substrates (e.g., biotin-X-cadaverine) require desalting via size-exclusion chromatography or dialysis into phosphate-buffered saline (PBS) . Activity recovery is validated using fluorogenic substrates (e.g., dansylcadaverine) .

Q. What are the environmental persistence and ecotoxicological implications of TFA salts in laboratory waste streams?

  • Methodology : TFA is highly stable in aquatic environments (half-life >10 years) and bioaccumulates in plants. Researchers should quantify TFA in waste using IC or LC-MS/MS, with a NOEC (no-observed-effect concentration) of 10,000 µg/L for aquatic species . Neutralization with calcium hydroxide generates Ca(TFA)₂, which precipitates and reduces environmental release .

Q. How can researchers resolve contradictions in solubility data for TFA salts across different solvent systems?

  • Methodology : Solubility discrepancies often arise from protonation states or ion-pairing effects. For example, tetrabutylammonium trifluoroacetate shows higher solubility in acetonitrile than water due to hydrophobic interactions . Systematic studies using Hansen solubility parameters (HSPs) and differential scanning calorimetry (DSC) can clarify solvent-salt interactions .

Q. What advanced strategies exist for replacing TFA counterions with alternative salts (e.g., acetate or chloride) in sensitive applications?

  • Methodology : Ion-exchange resins (e.g., Dowex 1x2 chloride form) or solid-phase extraction (SPE) cartridges (e.g., C18 with 0.1% HCl) facilitate counterion exchange. Success is confirmed via IC and ¹H NMR, monitoring for shifts in amine proton signals (e.g., δ 2.5–3.5 ppm for acetate vs. δ 8.0–9.0 ppm for TFA) .

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